molecular formula C21H29NO3 B2834619 N-[(2-methoxyadamantan-2-yl)methyl]-2-phenoxypropanamide CAS No. 1797160-31-6

N-[(2-methoxyadamantan-2-yl)methyl]-2-phenoxypropanamide

Cat. No.: B2834619
CAS No.: 1797160-31-6
M. Wt: 343.467
InChI Key: UHNQVAWKDZANNG-UHFFFAOYSA-N
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Description

N-[(2-methoxyadamantan-2-yl)methyl]-2-phenoxypropanamide is a complex organic compound characterized by its unique adamantane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyadamantan-2-yl)methyl]-2-phenoxypropanamide typically involves multiple stepsThe reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyadamantan-2-yl)methyl]-2-phenoxypropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and bases (e.g., NaH). The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols .

Scientific Research Applications

N-[(2-methoxyadamantan-2-yl)methyl]-2-phenoxypropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-methoxyadamantan-2-yl)methyl]-2-phenoxypropanamide involves its interaction with molecular targets such as enzymes or receptors. The adamantane moiety provides a rigid framework that can enhance binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[(2-methoxy-2-adamantyl)methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO3/c1-14(25-19-6-4-3-5-7-19)20(23)22-13-21(24-2)17-9-15-8-16(11-17)12-18(21)10-15/h3-7,14-18H,8-13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNQVAWKDZANNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1(C2CC3CC(C2)CC1C3)OC)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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